![molecular formula C9H10O2 B034564 2,3-Dihydro-1-benzofuran-5-ylmethanol CAS No. 103262-35-7](/img/structure/B34564.png)
2,3-Dihydro-1-benzofuran-5-ylmethanol
Overview
Description
2,3-Dihydro-1-benzofuran-5-ylmethanol is a chemical compound with the empirical formula C9H10O2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 2,3-Dihydro-1-benzofuran-5-ylmethanol is 150.17 g/mol . The SMILES string representation of its structure is OCc1ccc2OCCc2c1 .Physical And Chemical Properties Analysis
2,3-Dihydro-1-benzofuran-5-ylmethanol is a solid substance . Its molecular formula is C9H10O2 and it has a molecular weight of 150.17 g/mol .Scientific Research Applications
Pharmaceutical Research
2,3-Dihydro-1-benzofuran-5-ylmethanol serves as a heterocyclic building block in pharmaceutical research. Its structure is a key component in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been explored for their potential neuroprotective effects and as modulators of biological pathways related to neurological disorders .
Material Science
In material science, this compound can be used to create novel organic frameworks. Its benzofuran moiety is particularly interesting for constructing organic semiconductors, which are essential for developing flexible electronic devices .
Chemical Synthesis
This compound is valuable in chemical synthesis as an intermediate for the preparation of more complex molecules. It is often used in the synthesis of various organic compounds, including natural products and potential therapeutic agents .
Agrochemical Research
The benzofuran ring present in 2,3-Dihydro-1-benzofuran-5-ylmethanol is a common motif in agrochemicals. Researchers utilize this structure to develop new pesticides and herbicides with improved safety profiles and efficacy .
Cosmetic Industry
Although not directly used in cosmetics, its derivatives could be synthesized for use as UV filters or antioxidants in cosmetic formulations. The research in this area focuses on enhancing the stability and safety of cosmetic products .
Environmental Science
In environmental science, this compound’s derivatives could be studied for their ability to remove pollutants from water or soil. Research might include the development of new adsorbent materials or the degradation of hazardous substances .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNBMXUZGAWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379853 | |
Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-ylmethanol | |
CAS RN |
103262-35-7 | |
Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1-benzofuran-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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